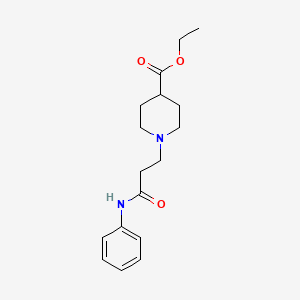

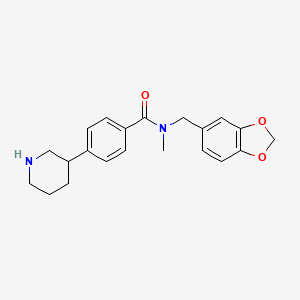

![molecular formula C15H20N2O2 B5650140 1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)

1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]" often involves multicomponent reactions that allow for the efficient construction of complex molecules. For instance, the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones showcases the potential for creating compounds with anti-tumor properties through 1,3-dipolar cycloaddition reactions (Girgis, 2009). Similarly, one-pot synthesis approaches have been developed for the creation of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, indicating the versatility of synthesis methods for these complex structures (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through X-ray crystallography, NMR, and mass spectrometry. The title compound's structure, featuring two spiro links connecting the pyrrolidine ring to oxindole and cyclohexanone rings, demonstrates the complexity of these molecules. For example, the crystal structure analysis of a related compound, 5′-Benzylidene-1′′-methyl-4′′-phenyltrispiro[1,3-dioxolane-2,1′-cyclohexane-3′,3′′-pyrrolidine-2′′,3′′′-indole]-4′,2′′′-dione, provides insights into the spatial arrangement and potential intermolecular interactions (Chandralekha et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds within this class is highlighted by their participation in various chemical reactions. For instance, recyclization reactions involving nitrogen binucleophiles demonstrate the adaptability of the spiro[indoline-3,4'-pyran] framework in generating functional derivatives (Andina & Andin, 2016). Such reactions underscore the diverse chemical properties these molecules exhibit.

Propiedades

IUPAC Name |

1'-(pyrrolidin-1-ylmethyl)spiro[1,3-dioxolane-2,3'-2H-indole] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-6-14-13(5-1)15(18-9-10-19-15)11-17(14)12-16-7-3-4-8-16/h1-2,5-6H,3-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSGFLRKKGCCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2CC3(C4=CC=CC=C42)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[(Pyrrolidin-1-yl)methyl]-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

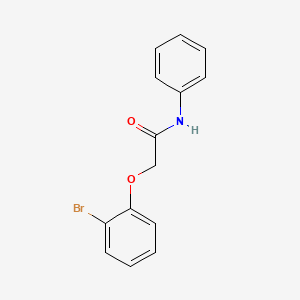

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5650062.png)

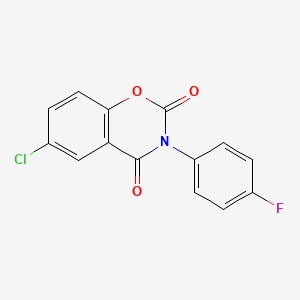

![2-(dimethylamino)-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5650079.png)

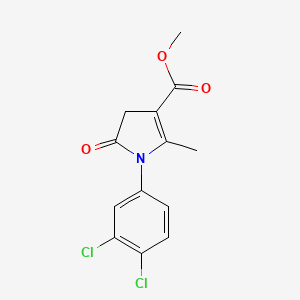

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5650083.png)

![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5650092.png)

![N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5650097.png)

![7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650132.png)

![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)